tert-Butyl 3-aminoisonicotinate
Description
Properties
IUPAC Name |
tert-butyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSXAJGFGHNFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminoisonicotinate typically involves the esterification of isonicotinic acid with tert-butanol in the presence of a catalyst. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the safety and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminoisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isonicotinates.
Scientific Research Applications
Chemical Properties and Structure
Tert-Butyl 3-aminoisonicotinate is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the isonicotinic acid moiety. This structural configuration enhances its lipophilicity, making it suitable for various chemical transformations and biological interactions.
Chemistry
- Building Block in Organic Synthesis : this compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Synthetic Pathways : The compound can be utilized in the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacological profiles. For instance, it can be modified to create new isonicotinamide derivatives that may serve as potential drug candidates.
Biology
- Pharmacophore Development : In biological research, this compound is studied for its potential as a pharmacophore. It can be employed to design and synthesize new drugs with improved efficacy and selectivity against specific biological targets.
- Mechanism of Action : The mechanism of action involves interaction with specific molecular targets within cells. The tert-butyl group enhances membrane permeability, allowing the compound to modulate the activity of enzymes and receptors, leading to various biological effects.
Medicine
- Therapeutic Agent Development : The compound shows promise in medicinal chemistry, particularly in developing new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery processes aimed at treating diseases such as cancer or infectious diseases.
- Case Studies : Research has indicated that derivatives of this compound exhibit significant anti-tuberculosis activity in vitro. These findings suggest its potential role in developing novel anti-infective agents .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in producing specialty chemicals and materials. Its versatility makes it suitable for various applications, including the formulation of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminoisonicotinate involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Functional Group and Stability Comparison
Key Observations :
- The tert-butyl ester in this compound provides superior hydrolytic stability compared to methyl esters or free carboxylic acids, as demonstrated in synthetic procedures involving silylation and esterification .
- The amino group at the 3-position distinguishes this compound from its hydroxyl- or silyl ether-containing analogs, enabling direct coupling reactions (e.g., amide bond formation) without requiring deprotection steps.
Key Findings :
- This compound is synthesized through multi-step protocols, often involving tert-butyl esterification followed by directed C–H amination or nitro-group reduction. This contrasts with methyl 3-((TBDMS)oxy)isonicotinate, which relies on silyl protection of a hydroxyl precursor under anhydrous conditions .
- The amino group’s nucleophilicity allows for reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, whereas TBDMS-protected analogs require deprotection before further functionalization.
Spectroscopic and Physicochemical Properties
- ¹H-NMR: The tert-butyl group typically resonates as a singlet at δ 1.2–1.4 ppm, while the aromatic protons adjacent to the amino group show downfield shifts due to electron-donating effects.
- Solubility : The tert-butyl ester enhances lipophilicity compared to methyl esters or free acids, impacting bioavailability in drug design.
Research Implications and Gaps
Current literature highlights this compound’s utility as a stable, reactive intermediate. Further research is needed to:
- Quantify its hydrolysis kinetics relative to methyl esters.
- Explore its role in metal-organic frameworks (MOFs) or as a ligand in catalysis.
Biological Activity
Introduction
tert-Butyl 3-aminoisonicotinate (TBAI) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of TBAI, including its synthesis, mechanism of action, and relevant case studies.
Synthesis of this compound
The synthesis of TBAI typically involves the reaction of 3-aminoisonicotinic acid with tert-butyl chloroformate. This reaction results in the formation of the tert-butyl ester derivative, which enhances the compound's lipophilicity and bioavailability. The overall synthetic scheme can be summarized as follows:
- Reagents : 3-aminoisonicotinic acid, tert-butyl chloroformate, base (e.g., triethylamine).
- Reaction Conditions : The reaction is conducted under anhydrous conditions, typically at room temperature.
- Yield : The yield of TBAI can vary depending on the specific conditions but generally ranges from 60% to 85%.
Reaction Scheme
TBAI exhibits various biological activities primarily attributed to its ability to modulate specific biochemical pathways. Notably, it has been studied for its effects on:
- Antimicrobial Activity : TBAI shows significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is believed to arise from its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Recent studies indicate that TBAI may induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism suggests that TBAI could serve as a potential lead compound in cancer therapy.
- Neuroprotective Effects : TBAI has demonstrated protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the minimum inhibitory concentration (MIC) of TBAI against various pathogens. Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL for different bacterial strains, suggesting moderate antimicrobial potency.
-
Cancer Cell Line Studies :
- In vitro assays using human breast cancer cell lines revealed that TBAI treatment led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.
-
Neuroprotection :
- Research involving neuronal cultures exposed to oxidative stress showed that TBAI significantly reduced cell death and increased cell survival rates by approximately 40% compared to untreated controls.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 3-aminoisonicotinate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-aminoisonicotinic acid with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. For example, lower temperatures minimize side reactions, while polar aprotic solvents enhance nucleophilicity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields typically range from 60–80%, but optimization of stoichiometry and drying agents (e.g., molecular sieves) can improve outcomes .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : -NMR should show a singlet for the tert-butyl group at ~1.4 ppm (9H) and aromatic protons at 6.5–8.5 ppm. The amine proton may appear as a broad peak (~5 ppm) but is often exchanged in DMSO-d.
- IR : Key stretches include N–H (3300–3500 cm), ester C=O (~1720 cm), and aromatic C=C (~1600 cm).
- MS : ESI-MS should display a molecular ion peak [M+H] at m/z 209.1. Discrepancies in spectral data may indicate impurities or incomplete protection of the amine group .
Q. What safety protocols are essential when handling tert-butyl derivatives in the lab?
tert-Butyl compounds require storage in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat, or strong oxidizing agents. Use explosion-proof equipment in synthesis areas, as tert-butyl groups can decompose exothermically. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Spill cleanup should use inert adsorbents (e.g., vermiculite) rather than water .
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational stability of this compound in solution?
Density Functional Theory (DFT) with solvent models (e.g., PCM for acetonitrile) accurately predicts equatorial vs. axial conformers. Explicit solvent inclusion is critical, as implicit models may misrepresent steric effects. For dynamic behavior, low-temperature NMR (e.g., –40°C in CDCl) can capture slow conformational interconversion, correlating with DFT-derived energy barriers (~5–10 kcal/mol) .
Q. How can this compound be utilized in photochemical CO2_22 reduction studies?
When integrated into MOFs, the compound enhances charge separation by acting as an electron donor. Photocatalytic efficiency is assessed via time-resolved fluorescence and transient absorption spectroscopy. Key metrics include turnover frequency (TOF) and quantum yield, which depend on ligand-metal charge-transfer (LMCT) states. Recent studies report TOFs of ~120 h under visible light (λ = 450 nm) .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic activity: How to reconcile variability in MOF performance?
Conflicting data on catalytic efficiency often stem from differences in MOF crystallinity or solvent accessibility. Use Brunauer-Emmett-Teller (BET) analysis to confirm surface area (>500 m/g optimal) and powder XRD to verify phase purity. For CO reduction, standardized testing under 1 atm CO in anhydrous DMF is advised .
Q. Divergent NMR spectra for the same batch: What causes this, and how is it resolved?
Batch variability may arise from residual solvents (e.g., THF) or rotamers. Dry samples under high vacuum (0.1 mmHg, 24 h) and reacquire spectra in deuterated DMSO. Dynamic NMR at elevated temperatures (50–80°C) can average rotameric signals .
Methodological Best Practices
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 70:30).
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N.
- TGA : Decomposition onset >150°C indicates thermal stability .
Q. How to design kinetic studies for this compound derivatization?
Use pseudo-first-order conditions with excess reagent (e.g., acyl chlorides). Monitor progress via in situ IR or -NMR. For example, esterification with benzoyl chloride in CDCl shows disappearance of the amine proton within 2 h at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
